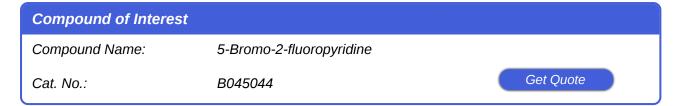


# physical and chemical properties of 5-Bromo-2fluoropyridine

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An In-depth Technical Guide to **5-Bromo-2-fluoropyridine** 

#### Introduction

**5-Bromo-2-fluoropyridine** is a di-halogenated pyridine derivative that serves as a crucial building block in various scientific domains.[1] Its unique electronic properties, stemming from the aromatic, electron-deficient pyridine ring and the distinct reactivity of its bromine and fluorine substituents, make it a versatile reagent in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development and materials science.

The primary utility of **5-Bromo-2-fluoropyridine** lies in its role as a molecular scaffold for Active Pharmaceutical Ingredients (APIs).[1][2][3] It is a key intermediate in the synthesis of inhibitors for various biological targets, including Neuropeptide Y Receptor Y5, the main protease of SARS-CoV-2, and Indoleamine-2,3-dioxygenase-1 (IDO1) for cancer immunotherapy.[1][2][3] Beyond pharmaceuticals, its aromatic and electron-deficient nature makes it an ideal component for developing semiconductor materials used in Organic Light-Emitting Diodes (OLEDs).[1][2][3]

# **Physicochemical and Spectroscopic Properties**

**5-Bromo-2-fluoropyridine** is typically a colorless to light yellow liquid at room temperature.[2] [3][4] Its key physical and chemical identifiers are summarized below for easy reference.



**Table 1: Physical and Chemical Properties** 

Property	Value	Reference	
Molecular Formula	C₅H₃BrFN	[3][5][6]	
Molecular Weight	175.99 g/mol	[1][3][5][6]	
Appearance	Colorless to yellowish liquid	[1][2][3][4]	
Boiling Point	162-164 °C (at 750 mmHg)	[2][3][7]	
80-83 °C (at 44 mmHg)	[7]		
Density	1.71 g/mL (at 25 °C)	[2][3][7]	
Refractive Index (n <sup>20</sup> /D)	1.5325	[2][3][7]	
Flash Point	73 °C (163.4 °F) - closed cup	[8]	
Solubility	Slightly soluble in DMSO and Methanol	and [2][3]	
рКа	-2.79 ± 0.10 (Predicted)	[3]	

**Table 2: Chemical Identifiers** 

Identifier	Value	Reference
CAS Number	766-11-0	[3][5]
InChI Key	MYUQKYGWKHTRPG- UHFFFAOYSA-N	[5][7]
SMILES	Fc1ccc(Br)cn1	[7]
Synonyms	2-Fluoro-5-bromopyridine, 3- Bromo-6-fluoropyridine	[1][5][9]

# **Table 3: Spectroscopic Data**

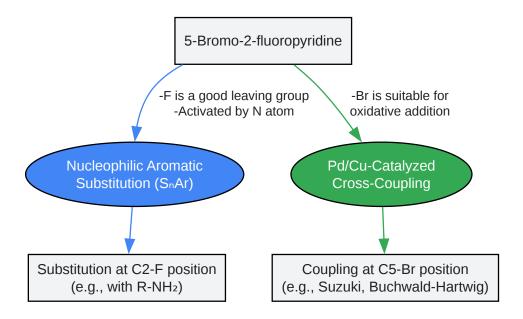


Technique	Data Reference	
¹H NMR	Spectrum available, confirms structure	
IR (FTIR, ATR-IR)	Spectra available	
Raman (FT-Raman)	Spectrum available	
Mass Spectrometry	Data available	

## **Chemical Reactivity and Synthesis**

The synthetic utility of **5-Bromo-2-fluoropyridine** stems from the differential reactivity of its two halogen substituents. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (S<sub>n</sub>Ar), while the bromine atom at the 5-position is amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki or C-N couplings.[1][4] This orthogonal reactivity allows for sequential, site-selective functionalization.

#### Differential Reactivity of 5-Bromo-2-fluoropyridine





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Caption: Differential reactivity of C-F and C-Br bonds.

# Experimental Protocol: Synthesis of 5-Bromo-2-fluoropyridine

A common laboratory-scale synthesis involves the bromination of a fluorinated nicotinic acid derivative. The following protocol is adapted from cited literature.[2][3]

Reaction: Hunsdiecker-type reaction from 6-fluoronicotinic acid.

#### Materials:

- 6-fluoronicotinic acid (2.2 g, 15.6 mmol)
- Red mercuric oxide (HgO) (5.1 g)
- Bromine (1.2 mL)
- Carbon tetrachloride (CCl<sub>4</sub>) (100 mL)
- Hexane
- Diatomaceous earth

#### Procedure:

- A suspension of 6-fluoronicotinic acid (2.2 g) and red mercuric oxide (5.1 g) is prepared in carbon tetrachloride (100 mL).
- Bromine (1.2 mL) is added to the suspension.
- The reaction mixture is heated under reflux for 5 hours.
- After cooling to room temperature, the mixture is filtered through diatomaceous earth.
- The filtrate is concentrated under vacuum.

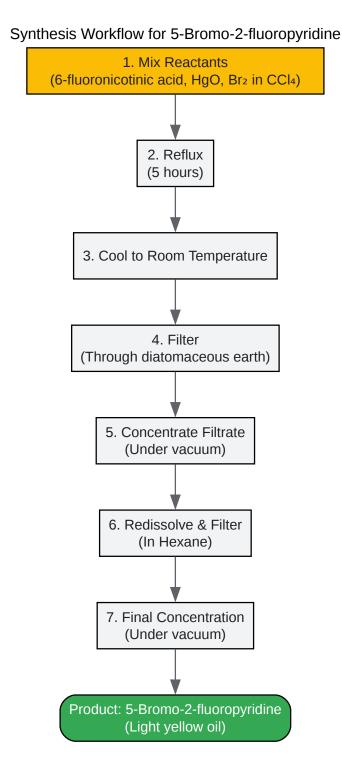
## Foundational & Exploratory





- The residue is redissolved in hexane and filtered again to remove any remaining solids.
- The hexane filtrate is concentrated under vacuum to yield the final product, **5-Bromo-2-fluoropyridine**, as a light yellow oil (1.73 g, 63% yield).[2][3]





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Caption: Experimental workflow for the synthesis of **5-Bromo-2-fluoropyridine**.



## **Applications in Research and Drug Development**

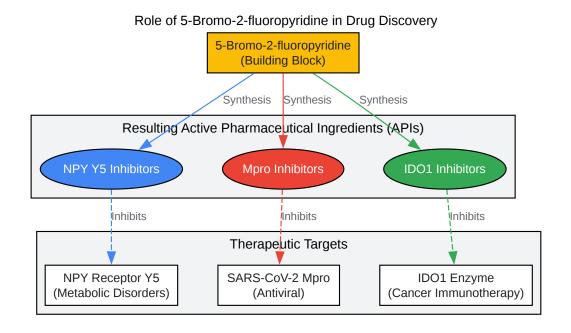
**5-Bromo-2-fluoropyridine** is not an active therapeutic agent itself but is a vital precursor for synthesizing complex molecules with significant biological activity.

### **Drug Discovery**

The compound serves as a versatile scaffold for developing inhibitors targeting various enzymes and receptors. Notable examples include:

- Neuropeptide Y (NPY) Receptor Y5 Inhibitors: Used in the development of treatments related to appetite and metabolic disorders.[1][2]
- SARS-CoV-2 Major Protease (Mpro) Inhibitors: A critical component in the design of antiviral agents against COVID-19.[1][2]
- Indoleamine-2,3-Dioxygenase-1 (IDO1) Inhibitors: Explored in cancer immunotherapy to counteract tumor-induced immune suppression.[1][2]
- Vesicular Acetylcholine Transport (VAChT) Ligands: Used to synthesize potent ligands for studying cholinergic neurotransmission.[2][3][10]





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Caption: Use as a scaffold for APIs targeting various diseases.

#### **Materials Science**

The electron-deficient pyridine ring makes this compound a valuable building block for organic electronic materials. It has been used to synthesize host materials for OLEDs, contributing to the development of efficient and stable display technologies.[1][2][3]

## Safety and Handling

**5-Bromo-2-fluoropyridine** is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

## **Table 4: Hazard Identification and Safety Precautions**



Hazard Statement	Code	Precautionary Statement	Code
Causes skin irritation	H315	Wash skin thoroughly after handling.	P264
Causes serious eye irritation	H319	IF ON SKIN: Wash with plenty of water.	P302 + P352
May cause respiratory irritation	H335	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	P305 + P351 + P338
Harmful if swallowed	H302	Avoid breathing dust/fume/gas/mist/va pors/spray.	P261
Combustible liquid	H227	Use only outdoors or in a well-ventilated area.	P271

Personal Protective Equipment (PPE): Wear protective gloves, eye shields, and a suitable respirator (e.g., type ABEK (EN14387) filter). Storage: Keep in a dark, dry, and well-ventilated place.[2][3] Store at room temperature, though a cool place (<15°C) is recommended.[8]

## Conclusion

**5-Bromo-2-fluoropyridine** is a high-value chemical intermediate with significant applications in medicinal chemistry and materials science. Its key attributes—differential reactivity and electron-deficient aromatic core—allow for the streamlined synthesis of complex functional molecules. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective use in research and development.



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